molecular formula C19H19N3O B5767653 3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide

3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide

Cat. No.: B5767653
M. Wt: 305.4 g/mol
InChI Key: GQCVBMAVQADYBI-UHFFFAOYSA-N
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Description

3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, is characterized by the presence of three methyl groups and two phenyl groups attached to the pyrazole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4,5-trimethylpyrazole with diphenylamine and a carboxylating agent under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with the addition of a base like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of nitro groups can produce amines .

Scientific Research Applications

3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-trimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target enzyme or receptor .

Comparison with Similar Compounds

Properties

IUPAC Name

3,4,5-trimethyl-N,N-diphenylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-15(2)20-22(16(14)3)19(23)21(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCVBMAVQADYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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